REACTION_CXSMILES
|
[CH:1]1([S:6](Cl)(=[O:8])=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1.[NH3:10]>CO>[CH:1]1([S:6]([NH2:10])(=[O:8])=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)S(=O)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted at room temperature for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
purification
|
Type
|
CUSTOM
|
Details
|
chloroform, purification by silica gel column chromatography (chloroform/methanol=1/0 to 20/1)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 173 mg | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |